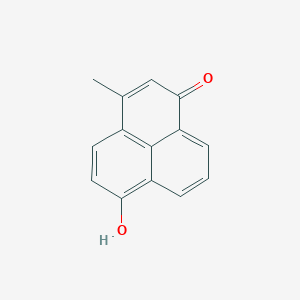![molecular formula C14H19NO2 B14256429 Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 309974-70-7](/img/structure/B14256429.png)
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring with a propenyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-propenyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl ester: Lacks the propenyl substituent and has different reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
Carbamic acid, [(1-oxo-2-propenyl)oxy]-, 1,1-dimethylethyl ester: Similar structure but with an additional oxo group, affecting its chemical behavior.
Uniqueness
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and makes it a valuable compound for various applications.
Propiedades
Número CAS |
309974-70-7 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
tert-butyl N-(2-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-11-9-6-7-10-12(11)15-13(16)17-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,16) |
Clave InChI |
CXJLVMRMCQQEHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


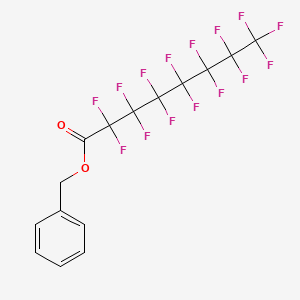
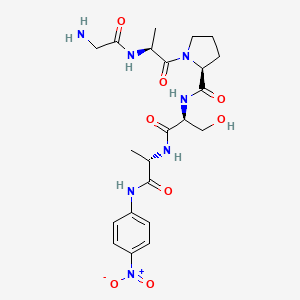


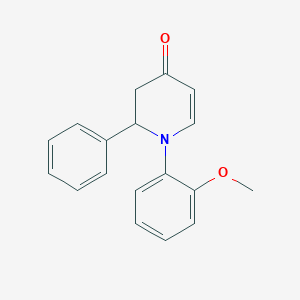
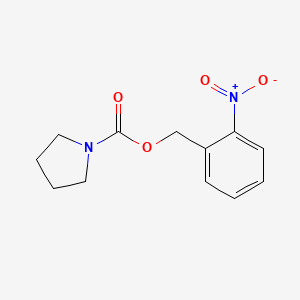
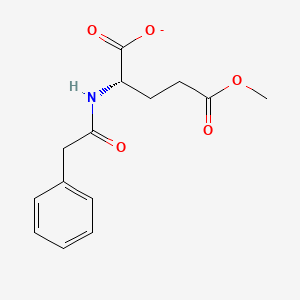
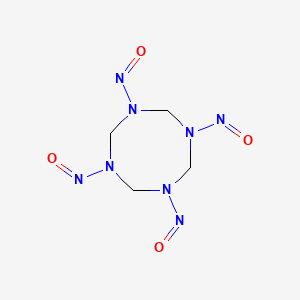
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
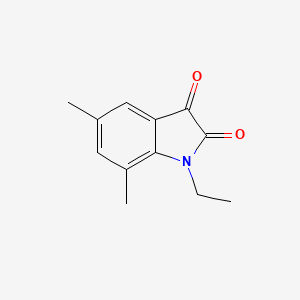
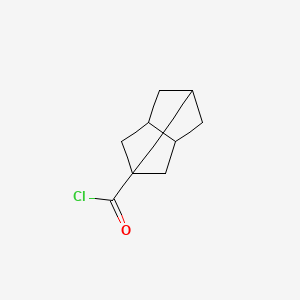
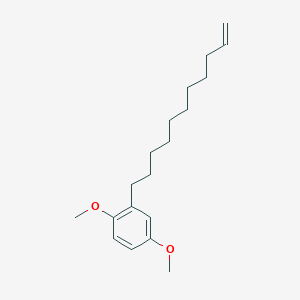
silane](/img/structure/B14256413.png)
